molecular formula C11H8F2O B15070226 2-(Difluoromethyl)-8-naphthol

2-(Difluoromethyl)-8-naphthol

Cat. No.: B15070226
M. Wt: 194.18 g/mol
InChI Key: WCRWKAFBJNCOKB-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. numberanalytics.comworktribe.com The unique properties imparted by fluorine have led to their widespread use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. nih.goviiab.me

In medicinal chemistry, it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. wikipedia.orgresearchgate.net The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netacs.orgnumberanalytics.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the antifungal agent fluconazole. numberanalytics.comacs.org

In materials science, the unique properties of organofluorine compounds are harnessed to create advanced materials. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional chemical resistance and low coefficient of friction. worktribe.com Additionally, fluorinated compounds are utilized in liquid crystal displays, specialty lubricants, and as surfactants. wikipedia.orgnumberanalytics.com

The Difluoromethyl (CF2H) Group: Structural and Electronic Characteristics in Organic Molecules

The difluoromethyl (CF2H) group is a fluorinated moiety of particular interest in contemporary research. researchgate.net It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups. researchgate.netacs.orgscite.ai This unique combination of properties allows the CF2H group to modulate the characteristics of a molecule in a nuanced manner compared to the more common trifluoromethyl (CF3) group. acs.org

C-H Acidity and Hydrogen Bonding Capabilities

A defining feature of the difluoromethyl group is the acidity of its C-H bond, which is significantly more acidic than a C-H bond in a methyl group. nih.gov This increased acidity enables the CF2H group to act as a hydrogen bond donor. nih.govbohrium.com While weaker than traditional hydrogen bond donors like hydroxyl or amine groups, this capability is significant. acs.org The ability to form hydrogen bonds can influence intermolecular interactions and the conformational preferences of molecules, which is crucial in the design of bioactive compounds. nih.govchemistryviews.org Studies have shown that the CF2H group can form intramolecular and intermolecular hydrogen bonds, impacting molecular structure and function. nih.govbohrium.com The hydrogen bond donating capacity of the CF2H group is comparable to that of thiophenols and anilines. researchgate.netacs.org

Naphthol Scaffold in Organic Synthesis and Heterocyclic Chemistry

The naphthol scaffold, a derivative of naphthalene (B1677914) bearing a hydroxyl group, is a fundamental building block in organic synthesis. britannica.com 2-Naphthol (B1666908), in particular, is an important and versatile precursor due to its electron-rich aromatic system and multiple reactive sites. fardapaper.irnih.gov It is a cost-effective and readily available starting material used in the synthesis of a wide array of organic molecules, including dyes, pigments, and pharmaceutically active compounds. britannica.comfardapaper.ir

In heterocyclic chemistry, 2-naphthol serves as a key precursor for the construction of diverse N/O-containing heterocyclic frameworks such as xanthenes, chromenes, and oxazines. fardapaper.irchemicalbook.com The presence of nucleophilic centers at the C-1 position, the phenolic oxygen, and to a lesser extent, the C-3 position, allows for its participation in a variety of ring-forming reactions, including multicomponent reactions. fardapaper.irchemicalbook.com The resulting heterocyclic compounds often exhibit significant biological activities. nih.gov The rigid and planar structure of the naphthalene core also provides a well-defined framework for the spatial arrangement of functional groups, which is advantageous in the design of molecules with specific biological targets. ijpsjournal.com

Rationale for Investigating Difluoromethylated Naphthol Architectures

The investigation of difluoromethylated naphthol architectures, such as 2-(Difluoromethyl)-8-naphthol, is driven by the potential to create novel molecules with enhanced properties by combining the distinct features of the difluoromethyl group and the naphthol scaffold. The introduction of a CF2H group onto the naphthol framework can be expected to modulate its electronic properties, lipophilicity, and metabolic stability.

The hydrogen-bonding capability of the difluoromethyl group could introduce new intermolecular interactions, potentially influencing the binding of these molecules to biological targets. Furthermore, the strategic placement of the CF2H group on the naphthol skeleton can lead to a variety of isomers with distinct properties. The exploration of these structures is a logical step in the quest for new chemical entities with potential applications in medicinal chemistry, materials science, and other areas of chemical research. The synthesis and study of compounds like this compound contribute to a deeper understanding of structure-property relationships in organofluorine chemistry and provide a platform for the development of new functional molecules.

Data Tables

Table 1: Comparison of Key Properties of Relevant Functional Groups

Functional GroupHydrogen Bond Donor AbilityElectronic EffectGeneral Impact on Lipophilicity
Methyl (CH₃) NoWeakly electron-donatingIncreases
Hydroxyl (OH) StrongElectron-donating (resonance), Electron-withdrawing (inductive)Decreases
Trifluoromethyl (CF₃) NoStrongly electron-withdrawingSignificantly increases
Difluoromethyl (CF₂H) Weak to moderateStrongly electron-withdrawingIncreases (less than CF₃)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

7-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11,14H

InChI Key

WCRWKAFBJNCOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Difluoromethyl 8 Naphthol Scaffolds

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is an intriguing functional moiety that significantly influences the chemical behavior of the parent molecule. Its presence on the 8-naphthol scaffold introduces specific reactive properties.

Participation in Hydrogen Bonding Interactions

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor. h1.conih.gov The polarized C-H bond within the CF₂H group, resulting from the strong electron-withdrawing nature of the two fluorine atoms, allows it to act as a hydrogen bond donor. researchgate.netbohrium.com This capability is particularly relevant in biological systems where such interactions can enhance binding affinity to enzymes and other biological targets. nih.govnih.gov Studies have shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenol and aniline, although weaker than that of a hydroxyl group. h1.conih.gov This "lipophilic hydrogen bond" is a key feature, offering a unique combination of hydrogen bonding potential and increased lipophilicity. sci-hub.se

The ability of the CF₂H group to form hydrogen bonds has been investigated using various spectroscopic and computational methods. nih.gov Evidence from these studies confirms that the CF₂H group can act as an unconventional hydrogen bond donor. nih.govchemistryviews.org This property can influence intermolecular interactions and conformational preferences of the molecule. nih.gov

C–F Bond Activation and Subsequent Functionalization

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its selective activation in trifluoromethyl groups to yield difluoromethyl compounds has been a subject of intense research. rsc.org The C-F bonds in a difluoromethyl group can also be activated under specific conditions, leading to further functionalization. This reactivity opens avenues for creating more complex molecules. The activation can proceed through radical or ionic intermediates, allowing for the introduction of various substituents. researchgate.net

Recent advancements have demonstrated that the combination of a Brønsted superbase and a weak Lewis acid can facilitate the deprotonation of Ar-CF₂H groups, generating reactive Ar-CF₂⁻ synthons. cornell.edu These synthons can then react with a range of electrophiles, enabling the construction of benzylic Ar-CF₂-R linkages. cornell.edu This methodology provides a pathway for the late-stage functionalization of molecules containing a difluoromethyl group. rsc.org

Bioisosteric Potential and Analogous Reactivity to -OH and -SH Moieties

The difluoromethyl group is considered an effective bioisostere for hydroxyl (-OH) and thiol (-SH) groups. h1.conih.govresearchgate.net Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. The CF₂H group can mimic the hydrogen-bonding ability of -OH and -SH groups while offering increased metabolic stability and lipophilicity. nih.govresearchgate.netnih.gov

This bioisosteric relationship has been explored in drug design, where replacing a hydroxyl or thiol group with a difluoromethyl group can improve a drug candidate's pharmacokinetic properties. researchgate.netnih.gov The CF₂H group's ability to act as a more lipophilic hydrogen bond donor compared to traditional donors like -OH makes it a valuable tool in medicinal chemistry. bohrium.comcas.cn

Reactivity of the Naphthol Moiety

The naphthol core of 2-(difluoromethyl)-8-naphthol retains the characteristic reactivity of naphthols, primarily involving the hydroxyl group and the aromatic naphthalene (B1677914) ring system.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the naphthol moiety is a primary site for chemical modification. Standard reactions such as etherification and esterification can be readily performed. For instance, the hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base, or to an ester by reaction with an acyl chloride or anhydride. These reactions allow for the introduction of a wide variety of functional groups, which can be used to modulate the physical and biological properties of the molecule.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. uci.edumasterorganicchemistry.com The directing effect of the hydroxyl group and the difluoromethyl group will determine the position of substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. In 2-naphthol (B1666908), electrophilic substitution typically occurs at the 1-position. chempedia.infostackexchange.com The difluoromethyl group is a deactivating group, but its influence on the regioselectivity of electrophilic substitution on the 8-naphthol ring system would need to be considered in conjunction with the powerful directing effect of the hydroxyl group. The interplay of these electronic effects will dictate the precise location of incoming electrophiles on the aromatic scaffold.

Interactive Data Tables

Table 1: Hydrogen Bond Donor Properties

PropertyDifluoromethyl (CF₂H) GroupHydroxyl (-OH) GroupThiol (-SH) Group
Hydrogen Bond Acidity (A) 0.085-0.126 h1.coHigherSimilar to CF₂H h1.co
Lipophilicity Considered a lipophilic donor h1.coLess lipophilicLess lipophilic than CF₂H
Bioisosteric Replacement for -OH, -SH researchgate.net--

Table 2: Chemical Reactivity Summary

Functional GroupReaction TypeKey Features
Difluoromethyl (-CF₂H) C-F Bond ActivationRequires specific reagents (e.g., Lewis acids/bases) cornell.edu
Hydrogen BondingActs as a lipophilic hydrogen bond donor h1.co
Hydroxyl (-OH) Etherification/EsterificationStandard reactions for functional group modification
Naphthalene Ring Electrophilic Aromatic SubstitutionPosition of substitution directed by -OH and -CF₂H groups chempedia.infostackexchange.com

Directed C–H Functionalization of the Naphthalene Core

The direct functionalization of C–H bonds on the naphthalene core of this compound represents a powerful and atom-economical strategy for elaborating its structure. The inherent directing capacity of the C8-hydroxyl group plays a pivotal role in determining the regioselectivity of these transformations.

In related naphthol systems, the hydroxyl group is a well-established ortho-directing group in transition-metal-catalyzed C–H functionalization reactions. For instance, copper-catalyzed reactions of unprotected naphthols with diazoesters have been shown to exhibit high ortho-selectivity. nih.gov This is attributed to the formation of a metal-carbene species that preferentially reacts at the C7 position, guided by coordination to the adjacent hydroxyl group. Theoretical studies, such as those employing density functional theory (DFT), have elucidated that this selectivity often arises from the stabilization of the transition state through hydrogen bonding interactions involving the naphthol proton. nih.gov

In the case of this compound, the C8-hydroxyl group would be expected to direct C–H functionalization primarily to the C7 position. Rhodium-catalyzed C–H activation and annulation reactions, which have been successfully applied to other naphthol derivatives for the synthesis of spirocyclic compounds, could also be envisioned for this scaffold. acs.org

The presence of the 2-(difluoromethyl) group, however, introduces an additional electronic influence. As an electron-withdrawing group, the CF₂H moiety can serve as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. cas.cn This property could subtly modulate the reactivity of the naphthalene ring system, potentially influencing the efficiency and outcome of C–H functionalization reactions. While the primary directing effect will likely stem from the C8-hydroxyl group, the electronic perturbation from the difluoromethyl substituent cannot be disregarded and may necessitate optimization of reaction conditions to achieve high yields and selectivity.

Table 1: Representative Directed C–H Functionalization Reactions of Naphthol Derivatives
Catalyst/ReagentFunctionalizing AgentPosition of FunctionalizationReference
CuCl/CuCl₂α-phenyl-α-diazoestersortho to hydroxyl group nih.gov
Chiral Cp/Rh catalystInternal alkynesperi-C–H activation acs.org
Palladium(II) acetateAryl halidesortho to directing groupN/A
Iridium(III) complexAlkenes/AlkynesRemote C-H activationN/A

Oxidative Transformations of the Naphthol System

The naphthol moiety within the this compound structure is susceptible to a variety of oxidative transformations, most notably oxidative coupling reactions. These reactions provide a direct route to biaryl compounds, which are valuable motifs in catalysis and materials science.

The oxidative coupling of naphthols can be promoted by a range of transition metal catalysts, including iron, copper, and vanadium complexes, as well as by electrochemical methods. nih.govresearchgate.netdntb.gov.ua These reactions typically proceed via a radical mechanism, where the naphthol is oxidized to a naphthoxy radical, which then dimerizes. In the context of this compound, oxidative coupling would be expected to occur at the positions ortho and para to the hydroxyl group that are sterically accessible. Given the substitution pattern, coupling at the C7 position to form a 7,7'-linked binaphthol is a probable outcome.

The use of chiral catalysts can induce enantioselectivity in these coupling reactions, leading to the formation of atropisomeric binaphthols. For instance, iron/bisquinolyldiamine ligand systems have been employed for the enantioselective oxidative coupling of 2-naphthols. dntb.gov.ua Similarly, silver-based reagents, such as in a modified Tollens' test, have been shown to effect the ortho-ortho homo-coupling of β-naphthol to yield BINOL. nih.gov

Electrochemical methods offer an alternative, reagent-free approach to oxidative coupling. nih.gov Anodic oxidation of naphthol derivatives can lead to dehydrogenative C-C bond formation, and in some cases, subsequent cyclization to yield polycyclic naphthalenone motifs. The specific outcome of the oxidation of this compound would depend on the reaction conditions, including the solvent, electrolyte, and electrode material. The electron-withdrawing nature of the difluoromethyl group might influence the oxidation potential of the naphthol, potentially requiring adjustments to the applied potential.

Table 2: Examples of Oxidative Coupling Reactions of Naphthols
Catalyst/ReagentSubstrateProduct TypeReference
Iron/Bisquinolyldiamine ligand2-NaphtholEnantioselective 1,1′-Binaphthyls dntb.gov.ua
Vanadium complexesSubstituted 2-NaphtholBiaryl derivatives researchgate.net
[Ag(NH₃)₂]⁺β-NaphtholBINOL nih.gov
Electrochemical (Anodic)4-Substituted-1-naphtholsPolycyclic naphthalenones nih.gov

Chemoselectivity Considerations in Multi-functionalized this compound Derivatives

The presence of two distinct functional groups—the nucleophilic hydroxyl group and the electronically influential difluoromethyl group—in this compound necessitates careful consideration of chemoselectivity in further synthetic transformations. The challenge lies in selectively reacting one site without affecting the other.

For instance, in reactions involving electrophiles, the hydroxyl group is the more likely site of attack. O-alkylation or O-acylation would be expected to proceed readily at the C8-OH position. However, under certain conditions, electrophilic aromatic substitution on the naphthalene core could compete. The directing effects of both the hydroxyl and difluoromethyl groups would then come into play, influencing the position of substitution.

Conversely, when employing nucleophilic reagents, the reactivity landscape changes. While the naphthol ring itself is generally electron-rich, the difluoromethyl group can influence the reactivity of the C2 position. In some systems, nucleophilic attack at a carbon bearing a good leaving group can be competitive with reactions at other sites. While direct nucleophilic displacement of the difluoromethyl group is unlikely, its electronic influence on adjacent positions could be significant.

In the context of C–H functionalization, the hydroxyl group's directing ability is expected to dominate, as discussed in section 3.2.3. However, achieving selectivity for functionalization at other positions, such as those on the same ring as the difluoromethyl group, would likely require protection of the hydroxyl group and the use of a different directing group strategy.

The difluoromethyl group itself can be a site of reactivity under specific conditions, although it is generally considered to be relatively stable. Radical reactions or transformations involving strong bases could potentially lead to undesired side reactions at the CF₂H moiety. Therefore, the choice of reagents and reaction conditions is critical to ensure that transformations occur selectively at the desired position on the this compound scaffold.

Derivatization and Advanced Structural Modifications of 2 Difluoromethyl 8 Naphthol

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring system of 2-(difluoromethyl)-8-naphthol is susceptible to electrophilic aromatic substitution, a class of reactions pivotal for introducing new functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating hydroxyl group (-OH) and the deactivating difluoromethyl group (-CF₂H).

The hydroxyl group at the C8 position is a powerful ortho-, para-director. However, in the context of the naphthalene ring, it primarily directs incoming electrophiles to the peri-position (C7) and the ortho-position (C1). The difluoromethyl group at the C2 position, being electron-withdrawing, will deactivate the ring to which it is attached and act as a meta-director. Therefore, electrophilic attack is most likely to occur on the ring bearing the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionPrimary Position of SubstitutionRationale
Nitration (HNO₃/H₂SO₄)C7The hydroxyl group strongly activates the peri-position.
Halogenation (Br₂/FeBr₃)C7Similar to nitration, driven by the activating -OH group.
Friedel-Crafts AcylationC7The bulky nature of the acylating agent may favor the less hindered peri-position.
Sulfonation (SO₃/H₂SO₄)C7Kinetic control would favor the C7 position.

Detailed research on 2-naphthol (B1666908) derivatives has shown that electrophilic substitution, such as diazonium salt coupling, preferentially occurs at the 1-position. stackexchange.com For this compound, the C1 position is also activated by the C8-hydroxyl group. The ultimate regiochemical outcome will depend on a delicate balance between the electronic directing effects and steric hindrance.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations, including O-alkylation and O-acylation. These reactions can be used to introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties.

O-Alkylation: The reaction of this compound with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) is expected to yield the corresponding ethers. The choice of alkylating agent can range from simple alkyl halides to more complex moieties. For instance, alkylation with dimethyl carbonate or methanol over zeolite catalysts has been shown to be effective for 2-naphthol, yielding 2-methoxynaphthalene. researchgate.net

O-Acylation: Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. Lewis acid-catalyzed acylations can sometimes lead to C-acylation (Friedel-Crafts acylation) as a competing reaction, though O-acylation is often kinetically favored. researchgate.net The use of trifluoromethanesulfonic acid as a catalyst has been explored for controlling the selectivity between C- and O-acylation of phenols. researchgate.netmdpi.com

Table 2: Potential Transformations of the Phenolic Hydroxyl Group

Reaction TypeReagentsExpected Product
O-AlkylationR-X (alkyl halide), Base8-Alkoxy-2-(difluoromethyl)naphthalene
O-AcylationRCOCl or (RCO)₂O, Base8-Acyloxy-2-(difluoromethyl)naphthalene
Williamson Ether SynthesisNaH, R-X8-Alkoxy-2-(difluoromethyl)naphthalene

Introduction of Additional Fluorinated Moieties

The introduction of further fluorine atoms or fluorinated groups can significantly alter the biological and physical properties of the molecule. This can be achieved through several strategies, targeting either the naphthalene ring or the existing difluoromethyl group.

Further fluorination of the aromatic ring can be challenging but may be accomplished using specialized electrophilic fluorinating agents. However, the regioselectivity would need to be carefully controlled.

A more plausible approach involves the modification of other functional groups introduced onto the scaffold. For example, a newly introduced alkyl chain could be subjected to fluorination reactions. The development of new fluorination methods is an active area of research, with reagents and protocols constantly evolving. nih.gov

Derivatization Strategies for Enhancing Synthetic Utility

To enhance the synthetic utility of this compound, the primary functional groups can be converted into other useful moieties.

The phenolic hydroxyl group can be transformed into a triflate (-OTf) group, which is an excellent leaving group for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of aryl, vinyl, or amino groups at the C8 position, dramatically expanding the accessible chemical space.

Furthermore, if functionalization of the naphthalene ring is achieved, for example through bromination, the resulting bromo-derivative can serve as a handle for a wide range of palladium-catalyzed cross-coupling reactions. This two-step strategy of functionalization followed by cross-coupling is a powerful tool in modern organic synthesis.

Computational and Theoretical Investigations of 2 Difluoromethyl 8 Naphthol

Electronic Structure and Conformation Analysis of the Difluoromethyl Group

The introduction of a difluoromethyl (CF2H) group into the naphthol framework at the C2 position significantly alters the electronic landscape of the molecule. Computational analyses, primarily using density functional theory (DFT), reveal the strong electron-withdrawing nature of the CF2H group, which influences the charge distribution across the aromatic system. researchgate.netnih.gov

The CF2H group is characterized by a highly polarized C-H bond due to the presence of two strongly electronegative fluorine atoms. researchgate.netrsc.org This polarization results in a notable increase in the acidity of the hydrogen atom compared to a methyl group, enabling the CF2H group to act as an unconventional hydrogen bond donor. researchgate.netnih.govchemistryviews.org Electrostatic potential surface calculations visually demonstrate this feature, showing a region of positive potential around the hydrogen of the CF2H group. This hydrogen-bond donating capability is a key factor in determining the conformational preferences of 2-(difluoromethyl)-8-naphthol and its interactions with other molecules. researchgate.netnih.gov

Elucidation of Reaction Mechanisms in the Synthesis of Difluoromethylated Naphthols

The synthesis of this compound can be approached through various difluoromethylation strategies, and computational chemistry is pivotal in elucidating the underlying reaction mechanisms. nih.gov Theoretical studies can map out the potential energy surfaces for different synthetic routes, identifying transition states and intermediates to predict the most favorable reaction pathways.

One common method for introducing a CF2H group is through the reaction with a difluorocarbene (:CF2) source. beilstein-journals.org Computational modeling of this process on a naphthol derivative would investigate the nucleophilic attack of the phenoxide oxygen onto the electrophilic difluorocarbene. This would be followed by a proton transfer step to yield the difluoromethyl ether. Calculations would help determine the activation barriers for these steps. beilstein-journals.org

Another avenue is radical difluoromethylation. acs.orgmdpi.com Theoretical investigations of these mechanisms would focus on the generation of the difluoromethyl radical (•CF2H) and its subsequent addition to the naphthol ring. DFT calculations can predict the regioselectivity of the radical attack by analyzing the spin density distribution in the naphthol radical cation or related intermediates. nih.gov For late-stage functionalization, computational studies can help understand the regioselectivity (meta vs. para) by examining the stability of the intermediates formed under different reaction conditions (e.g., acidic or basic). nih.govresearchgate.net

Prediction of Spectroscopic Properties of this compound Derivatives

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization. For this compound and its derivatives, techniques like time-dependent density functional theory (TD-DFT) and other high-level ab initio methods can be employed. koreascience.krmdpi.com

The NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the structure. researchgate.net The calculation of NMR shielding tensors helps in understanding the electronic environment around each nucleus. mdpi.com For instance, the ¹⁹F NMR signal of the CF2H group is a key identifier, and its predicted chemical shift can aid in structural elucidation.

Vibrational spectra (IR and Raman) can also be simulated. mdpi.com Harmonic frequency calculations can predict the positions and intensities of characteristic vibrational modes, such as the C-F stretches, the C-H stretch of the difluoromethyl group, and the O-H stretch of the hydroxyl group. These predictions can be correlated with experimental spectra to confirm the synthesis of the target compound. mdpi.com

Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the vertical transition energies and oscillator strengths of the low-lying excited states. koreascience.kr This provides insight into the electronic transitions, such as the π-π* transitions within the naphthalene (B1677914) core, and how they are perturbed by the difluoromethyl and hydroxyl substituents.

Intermolecular Interactions and Supramolecular Assembly Driven by the CF2H Group

The unique hydrogen bond donating ability of the CF2H group plays a crucial role in directing intermolecular interactions and promoting supramolecular self-assembly. researchgate.netnih.govchemistryviews.org Computational studies are essential for quantifying the strength and geometry of these interactions.

The C-F···H hydrogen bond is a primary interaction that can be studied computationally. Quantum chemical calculations can determine the binding energies of dimers or larger clusters of this compound, where these interactions are prominent. researchgate.netchemistryviews.org For example, the interaction energy between the CF2H group of one molecule and the hydroxyl group or the naphthalene π-system of another can be calculated. These calculations have shown that the CF2-H···O hydrogen bond has a binding energy that can range from 1.0 to 5.5 kcal/mol, making it a significant force in molecular recognition and crystal packing. researchgate.net

These non-covalent interactions can lead to the formation of well-ordered supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. rsc.orgbeilstein-journals.orgnih.gov Computational modeling can predict these packing arrangements, which is a critical step in crystal engineering and the design of materials with specific properties. The interplay between C-F···H hydrogen bonds, conventional O-H···O hydrogen bonds, and π-π stacking interactions of the naphthalene rings will ultimately determine the final supramolecular architecture.

Stereoselectivity Prediction in Asymmetric Fluorination

Should the synthesis of chiral derivatives of this compound be pursued, computational chemistry offers powerful tools for predicting and understanding stereoselectivity. rsc.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and theoretical models can help in designing effective chiral catalysts or auxiliaries.

For instance, in a catalytic asymmetric difluoromethylation reaction, computational modeling can be used to study the transition states leading to the different stereoisomers. researchgate.netacs.org By calculating the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. This allows for the in-silico screening of different catalysts and reaction conditions to identify those that are most likely to provide high stereoselectivity. rsc.org

The models would typically involve the substrate (a precursor to this compound), the difluoromethylating agent, and the chiral catalyst. The non-covalent interactions between these components in the transition state assembly are what determine the stereochemical outcome. semanticscholar.orgnih.gov Understanding these interactions at a molecular level is key to the rational design of new and improved asymmetric synthetic methods. rsc.orgrsc.org

Strategic Applications in Contemporary Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks in Fluorine Chemistry

Fluorinated building blocks are fundamental to the efficient construction of complex organofluorine compounds, offering a more direct route than late-stage fluorination. nih.govscilit.com Molecules like 2-(Difluoromethyl)-8-naphthol are valuable as synthetic intermediates because they contain multiple reactive sites that can be selectively functionalized.

The primary reactive sites on this compound include:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-arylation, or be converted into a triflate, a highly effective leaving group for cross-coupling reactions.

The Aromatic Naphthalene (B1677914) Core: The electron-rich ring system is susceptible to electrophilic aromatic substitution. The positions for substitution are directed by the existing hydroxyl and difluoromethyl groups.

The C-H Bonds: Modern synthetic methods allow for the direct functionalization of C-H bonds, opening new avenues for derivatization without pre-functionalization. acs.orgrsc.org

As a building block, this compound could be used to synthesize a variety of more complex fluorinated molecules. For instance, the hydroxyl group allows for its incorporation into esters, ethers, and carbamates, while the naphthalene backbone can be elaborated through coupling reactions. The difluoromethyl group's unique electronic properties can influence the reactivity and properties of the resulting molecules. wordpress.com

Table 1: Potential Reactions Utilizing this compound as a Building Block (Hypothetical) This table is illustrative and based on the known reactivity of naphthols and related aromatic compounds.

Reaction Type Reagents & Conditions Resulting Functional Group Potential Application
Ether Synthesis R-X, Base (e.g., K2CO3) Naphthyl Ether (-OR) Synthesis of drug analogues, ligands
Esterification R-COCl, Pyridine (B92270) Naphthyl Ester (-OCOR) Pro-drugs, functional materials
Triflation Tf2O, Pyridine Naphthyl Triflate (-OTf) Precursor for cross-coupling reactions
Buchwald-Hartwig Aryl-Br, Pd-catalyst, Base N-Aryl Aminonaphthalene Synthesis of complex amines
Suzuki Coupling (from triflate) Aryl-B(OH)2, Pd-catalyst, Base Biaryl Compound Ligands, organic electronics

Contributions to Stereoselective Synthesis of Complex Fluorinated Organic Molecules

Naphthols are precursors to one of the most powerful classes of chiral ligands in asymmetric catalysis: the BINOL (1,1'-bi-2-naphthol) family. sigmaaldrich.commdpi.com Oxidative coupling of two naphthol molecules generates an axially chiral biaryl scaffold that can be used to create highly effective chiral catalysts for a wide range of stereoselective reactions.

The introduction of fluorine atoms into the BINOL skeleton is a known strategy to modulate the catalyst's steric and electronic properties, often leading to improved enantioselectivity. scholaris.caacs.org For example, fluorinated BINOL derivatives have been shown to enhance performance in Diels-Alder reactions, carbonyl additions, and Michael additions compared to their non-fluorinated counterparts. sigmaaldrich.comacs.org

Following this precedent, the oxidative coupling of this compound would theoretically yield a difluoromethylated BINOL derivative. The presence of the -CF2H groups at the 7,7'-positions could significantly alter the electronic nature of the biaryl system and the acidity of the hydroxyl groups, potentially leading to novel catalytic activity.

Table 2: Examples of Fluorinated BINOL Derivatives in Asymmetric Catalysis This table presents data for existing fluorinated BINOLs to illustrate the principle, as specific data for the derivative of this compound is not available.

Fluorinated BINOL Derivative Reaction Type Product Enantiomeric Excess (ee) Reference
F8-BINOL Ene Reaction α-Hydroxy Ester 99% scholaris.ca
6,6'-Dibromo-BINOL Diels-Alder Cycloadduct >98% acs.org
3,3',6,6'-Tetrakis(trifluoromethyl)-BINOL Boronate Addition Chiral Allene 94% mdpi.com

The development of a (CF2H)2-BINOL ligand from this compound would be a direct contribution to the field of stereoselective synthesis, providing a new tool for chemists to forge complex chiral molecules.

Development of Advanced Methodologies in Organofluorine Chemistry

New synthetic methods are critical for advancing organofluorine chemistry. One of the most impactful areas of modern synthesis is transition-metal-catalyzed C-H functionalization, which allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. youtube.comyoutube.com Aromatic compounds are prime substrates for these reactions.

A molecule like this compound could serve as a valuable substrate for developing and testing new C-H functionalization methodologies. acs.org Researchers could explore the regioselectivity of C-H activation on the difluoromethylated naphthalene ring, investigating how the interplay between the hydroxyl and difluoromethyl groups directs the catalytic process. For example, directing-group-assisted meta-C-H functionalization is a cutting-edge technique that could potentially be applied to selectively functionalize the naphthalene core at a position distal to the existing groups. rsc.org

Furthermore, the difluoromethyl group itself can be installed via radical-based C-H functionalization using reagents like sodium difluoromethanesulfinate (CF2HSO2Na). acs.org Developing methodologies that are tolerant of various functional groups is a key goal, and this compound would be a relevant test substrate for such transformations on already fluorinated complex aromatic systems.

Utilization in Skeletal Editing and Rearrangement Strategies

Skeletal editing is a transformative synthetic strategy that involves the precise insertion, deletion, or swapping of atoms within a molecule's core framework. nih.govrsc.org This approach allows for the rapid generation of structural diversity from a common precursor, which is highly valuable in drug discovery. nih.govchemrxiv.org For example, methods have been developed to transmute a C-N pair in a pyridine ring to a C-C pair, thereby converting pyridines into benzenes or naphthalenes. nih.gov

While the concept is powerful, its application to robust aromatic systems like naphthalene is still an emerging field. Research has demonstrated that dearomatization followed by cycloaddition and rearomatization can effect skeletal changes. nih.gov Although no literature currently exists describing the use of this compound in such a context, it represents an ideal candidate for future exploration. Its defined substitution pattern would allow chemists to rigorously track the outcomes of skeletal rearrangement reactions. The influence of the electron-withdrawing difluoromethyl group on the stability and reactivity of intermediates in a skeletal editing cascade would be of significant fundamental interest.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes for Difluoromethylated Naphthols

The synthesis of difluoromethylated aromatics, including naphthols, has traditionally relied on multi-step sequences or harsh reaction conditions. Future research is geared towards developing more direct, efficient, and environmentally benign methodologies. A primary challenge is the selective introduction of the -CF₂H group onto the naphthalene (B1677914) core without requiring prior functionalization (e.g., installation of a directing group or a halogen).

Recent advancements in photoredox catalysis offer a promising avenue. nih.gov Organophotocatalytic methods that enable the direct C-H difluoromethylation of heterocycles using green oxidants like molecular oxygen (O₂) represent a significant step forward. nih.gov Adapting these metal-free, mild-condition protocols for the regioselective difluoromethylation of naphthols is a key future objective. Such methods would obviate the need for pre-functionalized substrates and reduce waste, aligning with the principles of green chemistry. nih.gov

Synthetic Approach Difluoromethyl Source Key Features & Challenges Representative Reagents
Cross-Coupling Pre-formed -CF₂H reagentsRequires pre-functionalized naphthol (e.g., aryl halides, boronic acids). Scope can be limited by substrate complexity. rsc.org(DPPF)Ni(COD), Aryl Zinc Reagents rsc.org
Radical C-H Difluoromethylation Radical precursorsEnables direct C-H functionalization, avoiding pre-activation. Regioselectivity on a complex scaffold like 8-naphthol is a major hurdle. nih.govrsc.orgCF₂HSO₂Na, Photoredox Catalysts nih.gov
Nucleophilic Difluoromethylation Nucleophilic -CF₂H sourcesReacts with electrophilic sites. Applying to the electron-rich naphthol ring is challenging without a suitable handle.(Difluoromethyl)trimethylsilane (TMSCF₂H) cas.cn
Difluorocarbene Insertion Difluorocarbene precursorsO-H insertion to form a difluoromethyl ether is a potential side reaction that must be controlled for C-alkylation.FSO₂CF₂CO₂H with CuI rsc.org

Future work will likely focus on catalyst design to control the regioselectivity of C-H functionalization on the naphthol ring system, enabling precise synthesis of isomers like 2-(difluoromethyl)-8-naphthol.

Exploration of Undiscovered Reactivity Patterns and Transformations

The interplay between the hydroxyl (-OH) group and the difluoromethyl (-CF₂H) group on the same naphthalene scaffold is poorly understood. The electron-withdrawing nature of the -CF₂H group can significantly alter the electronic properties of the aromatic system, influencing the reactivity of the hydroxyl group and the naphthalene rings.

Future research should investigate:

Tautomerism and Dearomatization: 2-Naphthol (B1666908) is known to exhibit keto-enol tautomerism and undergo dearomatization reactions. wikipedia.orgrsc.org How the -CF₂H substituent at the 8-position influences the equilibrium and the susceptibility of the ring to dearomatizing reagents is an unexplored area.

Electrophilic Aromatic Substitution: The standard electrophilic substitution reactions of 2-naphthol typically occur at the C1 position. wikipedia.org The electronic perturbation caused by the distal -CF₂H group could modify this regioselectivity or alter the reaction kinetics, opening new synthetic possibilities.

Transformations of the Hydroxyl Group: The acidity (pKa) of the naphtholic proton will be influenced by the difluoromethyl substituent. This could impact O-alkylation, O-acylation, and Bucherer-type reactions, potentially requiring modified conditions or leading to unexpected outcomes.

Understanding these fundamental reactivity patterns is crucial for utilizing this compound as a building block for more complex molecules.

Integration with Continuous Flow Chemistry and High-Throughput Synthesis Methodologies

Many difluoromethylation reactions involve gaseous reagents (e.g., chlorodifluoromethane), highly reactive intermediates, or exothermic processes that are challenging to manage at a large scale in traditional batch reactors. rsc.org Continuous flow chemistry offers a powerful solution to these problems by providing superior control over reaction parameters such as temperature, pressure, and mixing.

Future endeavors should focus on translating the most promising difluoromethylation protocols into a continuous flow setup. This would not only enhance the safety and scalability of the synthesis of this compound but also facilitate:

Rapid Reaction Optimization: Automated flow systems can screen a wide range of catalysts, solvents, and conditions in a fraction of the time required for batch experiments.

Access to Unstable Intermediates: The short residence times in microreactors can allow for the generation and immediate use of highly reactive or unstable species, such as difluorocarbene, in a controlled manner.

High-Throughput Library Synthesis: Integration with automated purification systems would enable the rapid synthesis of a library of difluoromethylated naphthol derivatives for screening in drug discovery or materials science applications.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry provides indispensable tools for understanding and predicting the outcomes of complex organic reactions. For this compound, computational modeling can address several key challenges before committing to extensive lab work.

Future research directions include:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can model the transition states for C-H difluoromethylation at various positions on the naphthol ring. This can help identify the most likely sites of reaction and guide the design of catalysts or directing groups to achieve the desired 2,8-substitution pattern.

Mechanism Elucidation: Computational studies can differentiate between competing reaction pathways (e.g., radical vs. nucleophilic vs. carbene-mediated). This fundamental understanding is critical for optimizing reaction conditions and minimizing byproduct formation. rsc.org

In Silico Property Prediction: Quantum mechanical calculations can predict key physicochemical properties of this compound, such as its lipophilicity (LogP), acidity (pKa), and bond dissociation energies. vulcanchem.com This data is valuable for designing applications in medicinal chemistry or materials science.

Expanding the Scope of Late-Stage Difluoromethylation on Complex Naphthol Derivatives

A significant challenge in synthetic chemistry is the introduction of functional groups at a late stage in the synthesis of a complex molecule, such as a natural product or a drug candidate. nih.gov Late-stage difluoromethylation of molecules containing a naphthol core would be a powerful tool for rapidly generating analogues with potentially improved properties.

The key challenges to be addressed are:

Functional Group Tolerance: Late-stage reactions must be compatible with a wide array of existing functional groups in the substrate. Developing difluoromethylation methods that are chemoselective and operate under mild, neutral conditions is paramount. rsc.org

Biomolecule Modification: Applying these methods to naphthol-containing bioactive compounds could generate novel drug leads. For example, the difluoromethyl group could replace a metabolically labile position or introduce a new hydrogen-bonding interaction with a biological target. researchgate.net

Predictability on Complex Scaffolds: The reactivity of a complex molecule can be difficult to predict. Future work requires developing robust and predictable late-stage difluoromethylation protocols that consistently deliver the desired product, even in the presence of significant steric hindrance and multiple potential reaction sites.

By focusing on these unaddressed challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, medicine, and materials.

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